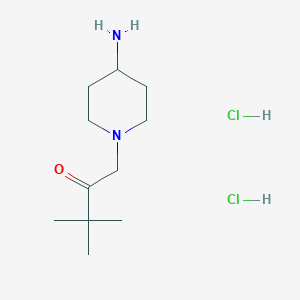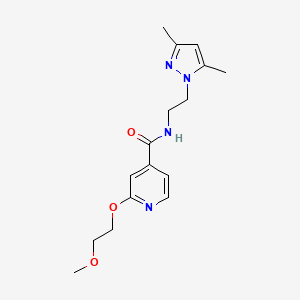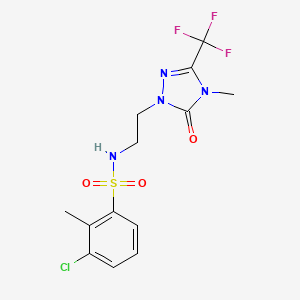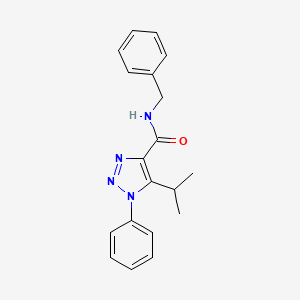![molecular formula C8H15FN6O2S B2445982 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride CAS No. 2411243-31-5](/img/structure/B2445982.png)
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride, also known as MTSESF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is widely used in biochemical and physiological research to study the function and mechanisms of various proteins and enzymes.
作用機序
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride acts as a potent inhibitor of cysteine residues in proteins by reacting with the thiol group of cysteine. This reaction leads to the formation of a covalent bond between 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride and the cysteine residue, which can cause conformational changes in the protein structure and alter its function.
Biochemical and Physiological Effects:
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride has been shown to have a wide range of biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride has also been shown to modulate the activity of ion channels, transporters, and receptors, which can have significant effects on cellular signaling and communication.
実験室実験の利点と制限
One of the main advantages of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is its high specificity for cysteine residues in proteins, which allows researchers to selectively modify these residues and study their function. However, the use of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride can also have limitations, as it can cause nonspecific effects on protein function and can be toxic to cells at high concentrations.
将来の方向性
There are several future directions for research involving 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride. One area of interest is the development of more selective and potent inhibitors of cysteine residues in proteins. Another area of interest is the application of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride in the study of disease-related proteins and enzymes, which could lead to the development of new therapeutic targets and drugs. Additionally, the use of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride in the study of ion channels and receptors could lead to a better understanding of their function and potential therapeutic applications.
合成法
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is synthesized through a multistep process involving the reaction of piperazine with 1-methyltetrazole, followed by the addition of sulfonyl fluoride. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
科学的研究の応用
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is widely used in scientific research to study the function and mechanisms of various proteins and enzymes. It is commonly used as a chemical probe to modify cysteine residues in proteins, which allows researchers to study the role of these residues in protein structure and function. 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is also used to study the function of ion channels, transporters, and receptors in various biological systems.
特性
IUPAC Name |
4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN6O2S/c1-7(8-10-11-12-13(8)2)14-3-5-15(6-4-14)18(9,16)17/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHGLGDYCRUXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)N2CCN(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone](/img/structure/B2445900.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)


![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)
![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)


![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)

